Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Pimasertib is a selective and orally bioavailable MEK1/2 inhibitor. MEK1 and MEK2 are enzymes within the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Mutations in this pathway are frequently observed in various types of cancer, leading to uncontrolled cell growth and tumor formation. Pimasertib acts by blocking the activity of MEK1 and MEK2, thereby inhibiting the MAPK signaling pathway and potentially suppressing cancer cell proliferation [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising antitumor activity of Pimasertib in various cancer types, including melanoma, colorectal cancer, and pancreatic cancer [, , ]. These studies demonstrated that Pimasertib could:

- Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].

- Inhibit tumor growth and progression in animal models [, , ].

- Enhance the effectiveness of other chemotherapeutic agents when used in combination [].

These preclinical findings provided the rationale for further clinical investigation of Pimasertib for cancer treatment.

Clinical Trials

Several clinical trials have been conducted to evaluate the safety, efficacy, and optimal dosing of Pimasertib, both as a single agent and in combination with other therapies. These trials have involved patients with various advanced solid tumors and hematologic malignancies.

Key findings from clinical trials include:

- Pimasertib has a manageable safety profile, with common side effects including fatigue, nausea, and diarrhea [, ].

- Single-agent activity of Pimasertib has been observed in some patients, particularly those with tumors harboring specific mutations in the MAPK pathway [, ].

- Combining Pimasertib with other targeted therapies or chemotherapies is being explored to potentially improve clinical outcomes [, ].

- Pimasertib is not currently approved for any specific cancer indication.

- Clinical trials are ongoing to further evaluate the efficacy and safety of Pimasertib in different cancer types and treatment settings.

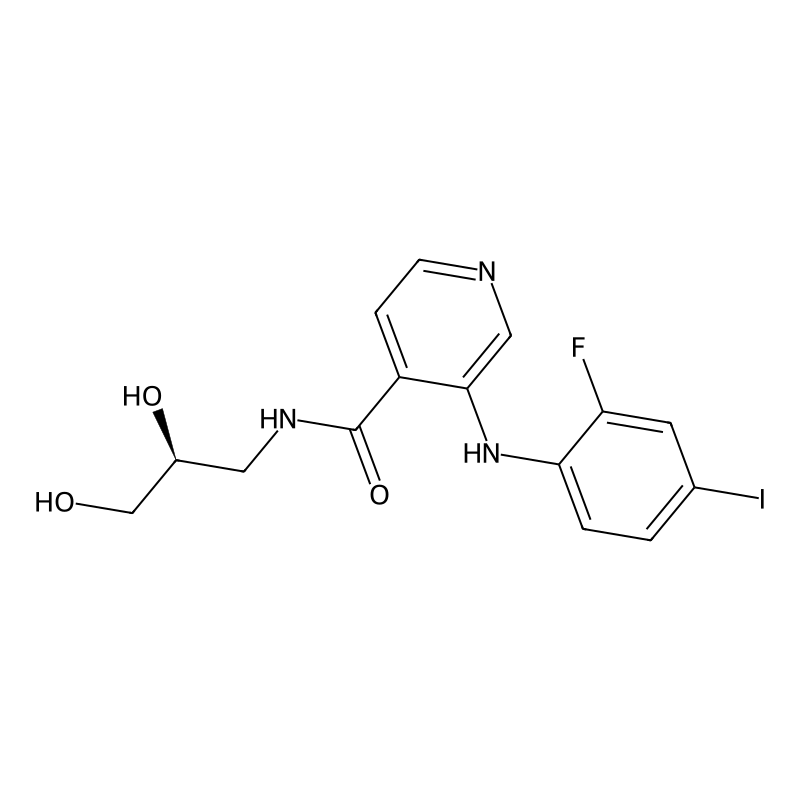

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinases 1 and 2 (MEK1/2), which are key components of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This small molecule, chemically known as N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide, has been developed for its potential in treating various cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Pimasertib acts as an allosteric inhibitor of MEK1/2. Unlike traditional ATP-competitive inhibitors, Pimasertib binds to a distinct allosteric site on the MEK protein, leading to a conformational change that prevents its interaction with its substrate and subsequent activation of the MAPK pathway [, ]. This specific binding mode potentially reduces off-target effects compared to broad-spectrum inhibitors [].

Pimasertib acts primarily as an ATP noncompetitive inhibitor of MEK1/2, preventing the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival. The chemical structure of Pimasertib allows it to bind selectively to MEK1/2, blocking their activity without competing with ATP directly .

The chemical formula of Pimasertib is C₁₅H₁₅FIN₃O₃, and its synthesis involves multiple steps that include the formation of various intermediates before arriving at the final product .

Pimasertib has shown significant antitumor activity in preclinical studies, particularly in models of ovarian and breast cancers. It operates through mechanisms that include:

- Inhibition of Cell Proliferation: Pimasertib effectively reduces the growth of cancer cells by interrupting the MAPK signaling pathway.

- Induction of Apoptosis: The compound triggers programmed cell death in tumor cells, enhancing its therapeutic potential .

- Synergistic Effects: When combined with other agents like phosphoinositide 3-kinase inhibitors, Pimasertib exhibits synergistic effects that further enhance its antitumor efficacy .

The synthesis of Pimasertib typically involves several key steps, including:

- Formation of Intermediate Compounds: Starting materials undergo reactions to form various intermediates.

- Coupling Reactions: These intermediates are then coupled to form the core structure of Pimasertib.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for clinical use .

Pimasertib is currently under investigation for its potential applications in treating various cancers, including:

- Ovarian Cancer: Clinical trials are exploring its efficacy as a monotherapy and in combination with other chemotherapeutic agents.

- Breast Cancer: Its role in inhibiting tumor growth in breast cancer models has been highlighted in several studies.

- Other Tumor Types: Ongoing research is assessing its effectiveness across a range of malignancies due to its mechanism of action targeting critical signaling pathways .

Pimasertib's interactions with other drugs have been studied to understand its pharmacokinetics and potential drug-drug interactions. Key findings include:

- Metabolism: Pimasertib undergoes unique metabolic pathways involving conjugation with phosphoethanolamine, leading to the formation of metabolites that may also exhibit biological activity.

- Excretion Pathways: Studies indicate that a significant portion of the drug is excreted through urine and feces, with metabolites playing a crucial role in its pharmacological effects .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Pimasertib. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Trametinib | MEK1/2 inhibitor | Approved for melanoma treatment; strong clinical data |

| Cobimetinib | MEK1 inhibitor | Used in combination therapies; specific for BRAF mutations |

| Selumetinib | MEK1/2 inhibitor | Investigated for neurofibromatosis type 1; unique patient population focus |

Pimasertib stands out due to its selective action on both MEK1 and MEK2 without competing with ATP directly, offering a unique approach in targeting the MAPK pathway compared to other inhibitors .

Key Synthetic Routes for Pyridinecarboxamide Core Construction

The synthesis of pimasertib requires the construction of a pyridinecarboxamide core structure, which forms the fundamental scaffold for this mitogen-activated protein kinase kinase inhibitor [2]. Pyridinecarboxamide derivatives represent a versatile class of compounds that can be synthesized through multiple strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and product quality [7] [8].

The most prevalent synthetic route for pyridinecarboxamide core construction involves the direct amidation of pyridine carboxylic acid derivatives [9]. This approach typically begins with the preparation of 2-picoline through controlled oxidation reactions, which is subsequently converted to 2-cyanopyridine via ammoxidation in a stainless-steel fixed-bed reactor at 370 degrees Celsius using vanadium pentoxide loaded on titanium dioxide as catalyst [9]. The resulting 2-cyanopyridine undergoes transformation to 2-pyridinecarboxamide through oxidation hydrolysis in basic solution using manganese dioxide as oxidant at 70 degrees Celsius [9].

Alternative synthetic strategies include electrochemical synthesis methods that provide external chemical oxidant-free approaches for pyridine carboxamide formation [8]. These methods utilize potassium iodide as mediator and electrolyte, generating pyridine acyl radicals in situ that react with primary amines, secondary amines, and ammonia to furnish diverse pyridine carboxamides with moderate to good yields under mild conditions [8].

Table 1: Synthetic Routes for Pyridinecarboxamide Core Construction

| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Yield Range (%) | Reaction Time |

|---|---|---|---|---|---|

| Ammoxidation Route | 2-Picoline | Vanadium pentoxide/Titanium dioxide | 370 | 65-80 | 4-6 hours |

| Oxidation Hydrolysis | 2-Cyanopyridine | Manganese dioxide | 70 | 70-85 | 2-4 hours |

| Electrochemical Synthesis | Pyridine carbohydrazides | Potassium iodide | 25 | 60-75 | 1-3 hours |

| Mixed Anhydride Method | Pyridine dicarboxylic acid | Ethyl chloroformate/Triethylamine | -15 to 25 | 55-70 | 12-15 hours |

The mixed anhydride method represents another established approach for pyridinecarboxamide synthesis [10]. This method involves the coupling of pyridine-2,6-dicarbonyl dichloride with appropriate amine derivatives under controlled temperature conditions [10]. The reaction typically proceeds through formation of an intermediate mixed anhydride at low temperatures, followed by nucleophilic attack by the amine component to yield the desired carboxamide product [10].

Chiral Resolution Techniques for Dihydroxypropyl Side Chain

The chiral resolution of the dihydroxypropyl side chain in pimasertib represents a crucial aspect of its synthesis, as stereochemistry significantly impacts the compound's biological activity and pharmacological properties [21] [22]. Multiple chiral resolution techniques have been developed to achieve enantiomerically pure compounds, each offering distinct advantages in terms of efficiency, cost, and scalability [23].

Classical chemical resolution through diastereomeric salt formation remains one of the most widely applied methods for chiral separation [21]. This approach involves conversion of the racemic mixture to diastereomeric derivatives by reaction with chiral derivatizing agents, followed by separation through conventional crystallization and subsequent removal of the resolving agent [21]. Typical derivatization involves salt formation between an amine and a carboxylic acid, with simple deprotonation yielding the pure enantiomer [21].

Table 3: Chiral Resolution Techniques for Dihydroxypropyl Systems

| Resolution Method | Resolving Agent | Yield (%) | Enantiomeric Excess (%) | Processing Time | Cost Factor |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | Tartaric acid derivatives | <50 | >95 | 24-48 hours | Medium |

| Preferential Crystallization | None required | <50 | >90 | 12-24 hours | Low |

| Kinetic Resolution | Lipase enzymes | <50 | >98 | 6-12 hours | High |

| Chromatographic Separation | Chiral stationary phases | <50 | >99 | 2-6 hours | High |

| Cocrystal-Based Resolution | Chiral coformers | 70 | >95 | 8-16 hours | Medium |

Preferential crystallization offers an alternative approach for resolving racemic conglomerates with advantages including continuous operation, high productivity, and low cost [22]. However, the limited proportion of conglomerates and control of crystallization kinetics present ongoing challenges [22]. Recent developments in population balance models and multi-vessel setups have been proposed to estimate optimal stop times and mitigate contamination of undesirable enantiomers [22].

Kinetic resolution through enzymatic processes provides highly enantioselective separation methods [23]. Biocatalytic approaches using lipases and other enzymes can achieve excellent enantiomeric excess values, particularly when combined with dynamic kinetic resolution strategies [23]. These methods are especially effective for resolving alcohols and can potentially be adapted for dihydroxypropyl-containing substrates [23].

Chromatographic techniques utilizing chiral stationary phases have been widely employed for analytical and preparative separations [24]. High-performance liquid chromatography with chiral columns provides excellent resolution and sensitivity for enantiomeric analysis [24]. Capillary electrophoresis has emerged as a powerful complementary technique, offering high separation efficiency, rapid analysis times, and compatibility with various detection methods [24].

The development of cocrystal-based resolution represents an innovative approach that addresses limitations of traditional chemical resolution [22]. This method utilizes non-covalent interactions such as hydrogen bonding, halogen bonding, and pi-pi interactions to achieve enantioselective crystallization [22]. The approach is more environmentally friendly than classical methods and extends the substrate scope of resolution techniques [22].

Industrial-Scale Production Challenges and Purification Methods

The transition from laboratory-scale synthesis to industrial-scale production of pimasertib presents numerous technical and economic challenges that must be systematically addressed to ensure consistent product quality and manufacturing efficiency [28] [29]. Scale-up considerations encompass thermal management, stoichiometric control, mixing efficiency, and purification strategies that collectively determine the success of commercial manufacturing operations [30].

Thermal management represents one of the most critical aspects of pharmaceutical scale-up processes [28]. While laboratory procedures may utilize dry ice as a cooling agent for reaction selectivity, this approach becomes economically prohibitive and technically challenging at industrial scale [28]. The cost of cooling typical reactors to low temperatures is substantial, and the increased viscosity of reagents at lower temperatures leads to mixing difficulties, requiring enhanced stirring capabilities and more frequent equipment replacement [28].

Stoichiometric control becomes increasingly complex during scale-up operations [28]. The time required to add large quantities of reagent A to reagent B can create temporary stoichiometric imbalances, leading to premature reactions and formation of undesired byproducts [28]. This challenge necessitates the development of specialized feeding strategies and reactor designs that maintain optimal stoichiometric ratios throughout the addition process [28].

Table 4: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Issue | Impact on Process | Mitigation Strategy | Implementation Cost |

|---|---|---|---|---|

| Thermal Management | Cooling requirements | Increased viscosity, mixing issues | Alternative cooling systems | High |

| Stoichiometric Control | Reagent addition time | Byproduct formation | Controlled feed systems | Medium |

| Solvent Extraction | Phase separation | Extended processing time | Optimized mixing protocols | Low |

| Purification | Column efficiency | Reduced throughput | Continuous chromatography | High |

| Quality Control | Batch consistency | Regulatory compliance | Advanced analytics | Medium |

Purification methods at industrial scale require specialized approaches that balance efficiency, cost, and product quality [31] [34]. Crystallization remains the preferred method for removing residual metal catalysts and achieving high-purity products [31]. The process involves careful control of temperature, concentration, solvent choice, and nucleation conditions to promote desired crystal growth while minimizing impurities [42].

Preparative chromatography techniques have been adapted for large-scale purification of pharmaceutical compounds [41] [43]. High-performance liquid chromatography systems designed for preparative applications enable separation and purification of significant quantities of target compounds from complex mixtures [41]. The pharmaceutical industry relies heavily on preparative chromatography to eliminate impurities and non-target compounds, resulting in higher quality and safer medicines [41].

Continuous chromatography methods offer superior purification performance compared to traditional batch processes [43]. Capture simulated moving bed technology for capture steps and multicolumn countercurrent solvent gradient purification for polishing provide automated internal product recycling in systems composed of multiple interconnected columns [43]. These processes demonstrate significant yield improvements while maintaining product purity standards [43].

The implementation of advanced purification strategies requires substantial capital investment and technical expertise [34]. Normal-phase chromatography emerges as the preferred method for large-scale isolation due to better selectivity for many isomers and improved stability compared to aqueous solutions [34]. The straightforward scaling of generic protocols from analytical to preparative scale has yielded successful results across various chromatographic systems [34].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Park SJ, Hong SW, Moon JH, Jin DH, Kim JS, Lee CK, Kim KP, Hong YS, Choi EK, Lee JS, Lee JL, Kim TW. The MEK1/2 inhibitor AS703026 circumvents resistance to the BRAF inhibitor PLX4032 in human malignant melanoma cells. Am J Med Sci. 2013 Dec;346(6):494-8. doi: 10.1097/MAJ.0b013e318298a185. PubMed PMID: 24051957.

3: Sarris EG, Syrigos KN, Saif MW. Novel agents and future prospects in the treatment of pancreatic adenocarcinoma. JOP. 2013 Jul 10;14(4):395-400. doi: 10.6092/1590-8577/1654. PubMed PMID: 23846936.

4: Yoon J, Koo KH, Choi KY. MEK1/2 inhibitors AS703026 and AZD6244 may be potential therapies for KRAS mutated colorectal cancer that is resistant to EGFR monoclonal antibody therapy. Cancer Res. 2011 Jan 15;71(2):445-53. doi: 10.1158/0008-5472.CAN-10-3058. Epub 2010 Nov 30. PubMed PMID: 21118963.

5: Kim K, Kong SY, Fulciniti M, Li X, Song W, Nahar S, Burger P, Rumizen MJ, Podar K, Chauhan D, Hideshima T, Munshi NC, Richardson P, Clark A, Ogden J, Goutopoulos A, Rastelli L, Anderson KC, Tai YT. Blockade of the MEK/ERK signalling cascade by AS703026, a novel selective MEK1/2 inhibitor, induces pleiotropic anti-myeloma activity in vitro and in vivo. Br J Haematol. 2010 May;149(4):537-49. doi: 10.1111/j.1365-2141.2010.08127.x. Epub 2010 Mar 12. PubMed PMID: 20331454; PubMed Central PMCID: PMC3418597.